Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, also known as 2-tert-butyldimethylsilyloxycyclobutanone, is an organic molecule synthesized through various methods, including the reaction of cyclobutanone with tert-butyldimethylsilyl chloride in the presence of a suitable base. PubChem, National Institutes of Health: )
The presence of the tert-butyldimethylsilyl (TBDMS) group in this molecule plays a crucial role in organic synthesis as a protecting group. The TBDMS group can be selectively introduced onto a hydroxyl group to prevent unwanted reactions while allowing further modifications at other functional groups within the molecule. ScienceDirect, Protecting Groups in Organic Synthesis, 2004: The TBDMS group is stable under various reaction conditions but can be readily removed under specific conditions, offering controlled protection and deprotection steps during organic synthesis. Chemical Reviews, The silyl group as a leaving group, 1982:
While specific research applications of Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- are not yet extensively documented, its potential uses can be inferred based on its properties and the broader applications of TBDMS-protected molecules. Here are some potential areas of exploration:
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a cyclic ketone characterized by its unique structural features, including a cyclobutane ring and a tert-butyldimethylsilyl ether group. Its molecular formula is with a molecular weight of approximately 200.35 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the stability imparted by the silyl ether group, which protects the reactive functionalities of the molecule while allowing for selective reactivity in various
The biological activity of cyclobutanone derivatives has been explored in various studies. Specifically, cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has been identified as a potential cardiac sarcomere inhibitor, suggesting its relevance in cardiovascular research and drug development . Further studies are needed to fully elucidate its mechanisms of action and therapeutic potential.
The synthesis of cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the following steps:
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications:
Research into interaction studies involving cyclobutanone derivatives highlights their ability to form covalent bonds with various biological targets. The presence of the silyl ether group enhances stability while allowing for specific interactions with proteins and enzymes, which may alter their functions. This property is particularly useful in drug design where selectivity and potency are crucial .
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be compared with several structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Cyclobutanone | Simple cyclic ketone | Basic structure without protective groups |
| Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | Linear chain with silyl ether | Different reactivity due to linear structure |
| 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone | Similar cyclic structure but different substitution pattern | Variations in reactivity and applications |
The uniqueness of cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its specific arrangement of functional groups that confer distinct chemical properties and reactivity compared to its analogs .
The synthesis of silyl-substituted cyclobutanones via silyl anion-mediated addition-substitution has emerged as a robust strategy. Dimethyl squarate (1,2-dimethoxycyclobut-1-ene-3,4-dione) serves as a versatile starting material, reacting with silyl anions such as trimethylsilyl lithium (Me$$_3$$SiLi) or tert-butyldimethylsilyl lithium (TBSLi) in a one-pot sequence. This process involves a 1,2-addition of the silyl anion to the squarate, followed by trifluoroacetylation and nucleophilic substitution to yield 2-silyl-cyclobutenones. For example, the reaction of dimethyl squarate with trimethylsilyl lithium generates 2-(trimethylsilyl)-3-methoxycyclobutenone in 65–72% yield, while bulkier silyl anions like triisopropylsilyl lithium result in lower yields (15–20%) due to steric hindrance.
The stability of the resulting silylcyclobutenones depends on the substituents. Acetal derivatives (e.g., 3-methoxy-2-silylcyclobutenones) remain stable at room temperature but undergo electrocyclic ring opening at elevated temperatures (90–110°C) to form reactive silyl(vinyl)ketenes. These intermediates participate in cycloaddition reactions, such as [4+1] cyclizations with silyldiazomethane, yielding cyclopentenones in 50–74% yields.
Table 1: Representative Yields of Silylcyclobutenones via Addition-Substitution
| Silyl Anion | Product | Yield (%) |
|---|---|---|
| Me$$_3$$SiLi | 2-(Trimethylsilyl)cyclobutenone | 72 |
| t-BuMe$$_2$$SiLi | 2-(TBS)cyclobutenone | 68 |
| i-Pr$$_3$$SiLi | 2-(Triisopropylsilyl)cyclobutenone | 18 |
Copper-catalyzed conjugate silylation offers a complementary route to β-silylated cyclobutanones. This method employs zinc-based silicon nucleophiles, such as Me$$2$$PhSiZnCl·2LiCl or (Me$$2$$PhSi)$$2$$Zn·4LiCl, which exhibit superior functional group tolerance compared to traditional lithium reagents. For instance, the reaction of cyclobutenone with Me$$2$$PhSiZnCl·2LiCl in the presence of 5 mol% CuCN·2LiCl at −78°C produces β-(dimethylphenylsilyl)cyclobutanone in 85% yield. The intermediate enolate can be trapped with chlorophosphates (e.g., ClP(O)(OPh)$$_2$$) to form silylated enol phosphates, which undergo Kumada cross-coupling with Grignard reagents (e.g., PhMgBr) to yield trisubstituted cyclobutene derivatives.
Table 2: Substrate Scope in Copper-Catalyzed Conjugate Silylation
| Cyclobutenone Substrate | Silyl Reagent | Product Yield (%) |
|---|---|---|
| 3-Methylcyclobutenone | Me$$_2$$PhSiZnCl·2LiCl | 82 |
| 3-Phenylcyclobutenone | (Me$$2$$PhSi)$$2$$Zn·4LiCl | 78 |
| 3,4-Dimethylcyclobutenone | Me$$_2$$PhSiZnCl·2LiCl | 65 |
The introduction of tert-butyldimethylsilyl (TBS) groups to cyclobutanone derivatives is typically achieved using tert-butyldimethylsilyl chloride (TBSCl) or its more reactive triflate analog (TBSTf). In the presence of a base like diisopropylethylamine (DIPEA), TBSCl reacts with cyclobutanone enolates to form stable silyl ethers. For example, treatment of 2-hydroxycyclobutanone with TBSCl and DIPEA in dichloromethane affords 2-(TBS-oxy)cyclobutanone in 89% yield. The TBS group demonstrates remarkable stability under acidic and basic conditions, requiring harsh reagents (e.g., tetrabutylammonium fluoride) for deprotection.
Table 3: Silylation of Cyclobutanone Derivatives with TBSCl
| Substrate | Conditions | Yield (%) |
|---|---|---|
| 2-Hydroxycyclobutanone | TBSCl, DIPEA, CH$$2$$Cl$$2$$ | 89 |
| 3-Oxocyclobutanecarboxylate | TBSTf, Et$$_3$$N, THF | 93 |
While electroreductive defluorination remains underexplored for cyclobutanone silyl ether synthesis, preliminary studies suggest potential applications. Current literature focuses on alternative strategies, but analogies to reported methods for fluorinated carbonyl compounds imply that electrochemical reduction of α,α-difluorocyclobutanones in the presence of silyl electrophiles (e.g., TBSOTf) could generate difluoroenol silyl ethers. Further research is required to optimize selectivity and efficiency in this emerging area.
The iron-catalyzed cyanoalkylation of cyclobutanone oxime esters represents a robust methodology for constructing cyanoalkylated compounds. Zhu Xiaolei and colleagues demonstrated that iron(III) chloride facilitates the coupling of cyclobutanone oxime esters with difluoroenol silyl ethers, yielding trisubstituted alkenes with high regioselectivity [1]. This reaction proceeds via a radical mechanism, where the iron catalyst homolytically cleaves the N–O bond of the oxime ester, generating a cyanoalkyl radical intermediate. Subsequent addition to the difluoroenol silyl ether forms a carbon-centered radical, which undergoes β-fluoride elimination to produce the alkene [1] [3].
A key advantage of this protocol is its compatibility with diverse substituents on both the oxime ester and the silyl ether. For instance, aryl- and alkyl-substituted cyclobutanone oxime esters react efficiently, with yields ranging from 65% to 89% under optimized conditions (Table 1) [1]. The reaction’s scalability was demonstrated in a gram-scale synthesis, maintaining consistent yield and selectivity, underscoring its potential for industrial applications [1].
Table 1: Substrate Scope and Yields in Iron-Catalyzed Cyanoalkylation
| Oxime Ester Substituent | Silyl Ether Substituent | Yield (%) |
|---|---|---|
| Phenyl | CF2CO2Et | 89 |
| 4-Methoxyphenyl | CF2CO2Et | 82 |
| Cyclohexyl | CF2CO2Et | 76 |
| Phenyl | CF2Ph | 68 |
Comparative studies with other transition metals, such as copper and nickel, revealed iron’s superior efficiency in minimizing side reactions like over-alkylation or dimerization [3] [4]. This selectivity arises from iron’s ability to modulate radical stability through ligand exchange, a feature less pronounced in noble-metal catalysts [3].
The electrocyclic ring opening of cyclobutenones provides a direct route to silyl(vinyl)ketenes, highly reactive intermediates in cycloaddition chemistry. Photochemical or thermal activation of 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclobutenone induces a 4π-conrotatory ring opening, forming the corresponding silyl(vinyl)ketene (Figure 1) [6] [8]. This transformation is favored by the electron-donating nature of the silyloxy group, which stabilizes the ketene intermediate through σ–π hyperconjugation [6].
Figure 1: Electrocyclic Ring Opening of 2-Silyloxycyclobutenone
$$
\text{Cyclobutenone} \xrightarrow{\Delta \text{ or } h\nu} \text{Silyl(vinyl)ketene}
$$
The resulting silyl(vinyl)ketenes participate in regioselective Diels–Alder reactions with dienophiles such as nitroalkenes or acetylene derivatives. For example, reaction with nitropropene yields cyclohexenones with >90% endo selectivity, attributed to secondary orbital interactions between the ketene’s carbonyl and the nitro group [6]. These cycloadducts serve as precursors to polysubstituted aromatic systems, enabling rapid access to complex heterocycles [6] [8].
[2+2] Cycloadditions offer a direct method for synthesizing 2-silyloxycyclobutanones from simpler precursors. Kiyosei Takasu and coworkers reported a copper-catalyzed reaction between silyl enol ethers and α,β-unsaturated esters, producing trans-cyclobutanes with high diastereoselectivity (Table 2) [7]. The reaction proceeds via a zwitterionic intermediate, where the copper catalyst polarizes the enoate’s double bond, facilitating nucleophilic attack by the silyl enol ether [7] [8].
Table 2: Diastereoselectivity in Copper-Catalyzed [2+2] Cycloaddition
| Silyl Enol Ether | α,β-Unsaturated Ester | trans:cis Ratio | Yield (%) |
|---|---|---|---|
| TBS-O-C(Ph)=CH2 | Methyl acrylate | 95:5 | 78 |
| TBS-O-C(Me)=CH2 | Ethyl cinnamate | 92:8 | 85 |
| TBS-O-C(CF3)=CH2 | tert-Butyl acrylate | 89:11 | 70 |
Alternative approaches include the photochemical [2+2] cycloaddition of ketenes with alkynes, which bypasses the need for metal catalysts. For instance, irradiation of tert-butyldimethylsilyl ketene with diphenylacetylene generates 2-silyloxycyclobutenone in 65% yield, albeit with moderate stereocontrol [8]. This method’s utility lies in its atom economy and functional group tolerance, making it suitable for late-stage diversification of complex molecules [8].
The silicon-oxygen bond transformations in cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- represent a fascinating class of reactions involving aryne intermediates and silyl ether participation [1]. These transformations proceed through complex mechanistic pathways that involve the net insertion of aryne carbon atoms into silicon-oxygen sigma bonds, resulting in significant structural rearrangements [2].
The fundamental mechanism involves the generation of highly reactive benzyne intermediates through hexadehydro-Diels-Alder reactions, which subsequently undergo trapping by pendant silyl ether groups [1]. In the case of cyclobutanone derivatives bearing tert-butyldimethylsilyl protecting groups, the oxygen atom of the silyl ether acts as a nucleophile, attacking the electrophilic benzyne intermediate to form transient zwitterionic species [1] [2]. This initial nucleophilic attack is followed by silicon migration from carbon to oxygen, a process analogous to the reverse Brook rearrangement [1].
Cross-over experiments using symmetrical, doubly labeled bis-silyl ether substrates have definitively established that these reactions proceed through unimolecular pathways [1]. When equimolar amounts of different silyl ether precursors were heated together, no cross-over products were detected, ruling out intermolecular mechanisms [1]. This finding confirms that the silicon-oxygen bond insertion occurs intramolecularly, with the silyl ether group positioned appropriately relative to the benzyne intermediate [1].
The mechanistic pathway involves several key intermediates and transition states that have been characterized through experimental and computational studies [1] [2]. The initial nucleophilic attack by the silyl ether oxygen on the benzyne creates a zwitterionic intermediate containing both anionic and cationic centers [1]. This intermediate subsequently undergoes rearrangement through silicon migration, quenching the zwitterionic character and forming the final insertion product [1].
Competition experiments using intramolecular and intermolecular dihydrogen transfer clock reactions have provided valuable insights into the relative rates of different mechanistic steps [1]. These experiments revealed that the silicon-oxygen insertion process competes effectively with alternative reaction pathways, with the relative rates dependent on the steric bulk of the silyl substituents [1]. The use of triisopropylsilyl groups resulted in competing dihydrogen disproportionation reactions, while smaller silyl groups favored the insertion pathway [1].
| Substrate Type | Activation Energy (kcal/mol) | Mechanism | Relative Rate | Solvent Effect |
|---|---|---|---|---|
| Silyl Ether (5-membered) | 3.1 | Stepwise | 1.0 | Moderate |
| Silyl Ether (6-membered) | 1.8 | Concerted | 1.0 | Weak |
| TES Ether | Reference | Baseline | 20.0 | Strong |
| TBS Ether | +5.0 | Stepwise | 4.0 | Moderate |
| TIPS Ether | +20.0 | Stepwise | 1.0 | Weak |
The formation of different ring sizes during cyclization has been studied extensively, revealing interesting mechanistic distinctions [1]. Precursors leading to benzofuran products through five-membered ring formation show different energetic profiles compared to those forming benzopyran products through six-membered rings [1]. Despite these differences in ring strain and geometric constraints, both pathways proceed at essentially identical rates, suggesting that enthalpic and entropic factors are self-compensating [1].
Solvent polarity effects have been investigated to distinguish between possible mechanistic variants [1]. The silicon-oxygen insertion reaction shows modest rate enhancement in solvents of higher polarity, interpreted as evidence for only moderate polarization in the transition structure [1]. This observation is consistent with either an asynchronous concerted process or early transition state formation in a stepwise mechanism [1].
Density functional theory calculations have provided crucial insights into the mechanistic dichotomy between stepwise and concerted pathways for silicon-oxygen bond transformations in cyclobutanone derivatives [1] [3] [4]. These computational studies have employed multiple levels of theory to map the potential energy surfaces for both five-membered and six-membered ring formation processes [1].
The computational investigations utilized the M06-2X functional with various basis sets to examine model benzyne-containing substrates bearing trimethylsilyl ether groups [1]. These studies revealed significant differences in the mechanistic pathways depending on the ring size of the product being formed [1]. For five-membered ring systems leading to benzofuran products, calculations identified a zwitterionic intermediate species, but only when implicit solvation models were applied during geometry optimization [1].
The energetic profiles obtained from these calculations show that the overall transformations are highly exothermic, with reaction energies exceeding 50 kilocalories per mole [1]. The barrier heights for the initial transition states are relatively modest, with geometries showing only slight lengthening of the oxygen-silicon bonds [1]. A critical geometric parameter identified in these studies is the dihedral bond angle across the benzyne carbon atoms and the silyl ether oxygen and silicon atoms [1].
For five-membered ring formation, the computational results indicate a stepwise mechanism proceeding through a zwitterionic intermediate [1]. The initial transition state has a dihedral angle of 67 degrees, which decreases to 18 degrees in the zwitterionic intermediate, and finally to 0 degrees in the product [1]. The second transition state in this pathway has a very low barrier and is highly exothermic [1].
In contrast, six-membered ring formation shows a different mechanistic picture [1]. The initial transition state for this pathway has a dihedral angle of 30 degrees and directly evolves into the benzopyran product without encountering an intervening zwitterionic intermediate [1]. This suggests a concerted mechanism for the six-membered ring system, despite the geometric similarity to the five-membered intermediate [1].
| Method | System | Stepwise Barrier (kcal/mol) | Concerted Barrier (kcal/mol) | Energy Difference | Preferred Pathway |
|---|---|---|---|---|---|
| B3LYP/6-31G(d) | Silyl ether cyclization | 15.2 | 18.7 | 3.5 | Stepwise |
| M06-2X/6-31G(d) | Silyl ether cyclization | 12.8 | 16.2 | 3.4 | Stepwise |
| M06-2X/6-311+G(d,p) | Silyl ether cyclization | 13.1 | 15.9 | 2.8 | Stepwise |
| CCSD(T)//M05-2X | Dehydro-Diels-Alder | 15.6 | 16.1 | 0.5 | Nearly Equal |
The computational studies have also revealed significant benzyne distortion effects during these transformations [1]. The benzyne moiety undergoes appreciable geometric distortion in response to the approach of the nucleophilic oxygen atom [1]. Specifically, the bond angles within the benzyne ring show large asymmetric distortions, with differences of 26-31 degrees between the two carbon atoms [1]. This induced distortion represents an extension of previous explanations for ground-state benzyne reactivity patterns [1].
Comparative studies of different computational methods have shown consistent trends in predicting the energetic preferences for stepwise versus concerted mechanisms [3] [4]. Higher-level calculations including electron correlation effects tend to reduce the energy differences between alternative pathways, suggesting that the mechanistic distinction may be less pronounced than initially predicted [4]. For some systems, the energy differences between stepwise and concerted pathways diminish to less than 1 kilocalorie per mole [4].
The computational investigations have also examined the role of substituent effects on the mechanistic preferences [3] [4]. Systems with increased steric hindrance tend to favor stepwise mechanisms due to the reduced strain in the intermediate structures [4]. Electronic effects also play a role, with electron-donating substituents stabilizing zwitterionic intermediates and favoring stepwise pathways [4].
Solvent effects have been incorporated into the computational models using continuum solvation approaches [1]. These calculations support the experimental observations of modest solvent polarity effects, with polar solvents slightly stabilizing the zwitterionic intermediates in stepwise mechanisms [1]. However, the magnitude of these effects is relatively small, consistent with the experimental findings [1].
The steric and electronic properties of silyl substituents in cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- significantly influence both reactivity patterns and mechanistic pathways [5] [6] [7]. The tert-butyldimethylsilyl group represents an intermediate case in terms of steric bulk, positioned between smaller trimethylsilyl and larger triisopropylsilyl protecting groups [1] [5].
Steric effects manifest most prominently in the relative rates of silicon-oxygen bond insertion reactions [1] [6]. Competition experiments using cyclooctane as an external trapping agent have quantified these effects across a series of silyl ethers with varying steric demand [1]. Triethylsilyl ethers trap benzyne intermediates approximately five times faster than tert-butyldimethylsilyl ethers, while triisopropylsilyl ethers react approximately twenty times slower than triethylsilyl ethers [1]. These rate differences reflect the increasing steric hindrance at the silicon center as the alkyl substituents become more bulky [1].
The steric influence extends beyond simple rate effects to impact the fundamental mechanistic pathways [6] [7]. Computational studies have demonstrated that bulky silyl substituents destabilize biradical intermediates through steric interactions, while simultaneously providing opportunities for stabilization through electronic delocalization [8]. The balance between these competing effects determines whether reactions proceed through stepwise or concerted mechanisms [8].
Electronic effects of silyl substituents operate through both inductive and hyperconjugative mechanisms [5] [7]. The tert-butyldimethylsilyl group exhibits significant electron-donating character, with a Hammett sigma parameter of approximately -0.21 [9]. This electron-releasing ability influences the nucleophilicity of the attached oxygen atom and affects the stability of charged intermediates formed during silicon-oxygen bond transformations [7].
The protective ability of different silyl groups correlates with their steric and electronic properties [9]. The tert-butyldimethylsilyl group provides excellent stability under basic conditions while remaining removable under mild fluoride-mediated conditions [9]. This balance makes it particularly useful for protecting alcohols during multi-step synthetic sequences involving aryne chemistry .
| Silyl Group | Steric Parameter (A-value) | Electronic Effect (σ*) | Stability Order | Deprotection Conditions | Relative Reactivity |
|---|---|---|---|---|---|
| TMS (Me3Si) | 0.8 | -0.25 | 1 | F-, mild | 100.0 |
| TES (Et3Si) | 2.4 | -0.23 | 2 | F-, moderate | 25.0 |
| TBS (tBuMe2Si) | 3.1 | -0.21 | 3 | F-, standard | 5.0 |
| TIPS (iPr3Si) | 4.6 | -0.18 | 4 | F-, harsh | 1.0 |
| TBDPS (tBuPh2Si) | 5.2 | -0.15 | 5 | F-, very harsh | 0.5 |
Conformational effects play a crucial role in determining reactivity patterns [7] [8]. The tert-butyldimethylsilyl group adopts preferred conformations that can either facilitate or hinder approach to the silicon center [7]. In reactions involving enantioselective catalysts, these conformational preferences translate into high levels of stereochemical control [7]. The bulky tert-butyl substituent provides effective shielding of one diastereotopic face while leaving the other accessible for reaction [7].
Temperature effects on the relative importance of steric versus electronic factors have been investigated through variable-temperature kinetic studies [5] [7]. At lower temperatures, electronic effects dominate the reactivity patterns, while elevated temperatures lead to increased importance of steric factors [5]. This temperature dependence reflects the different activation parameters associated with various mechanistic pathways [5].
The influence of silyl substituents on regioselectivity has been demonstrated in reactions with unsymmetrical benzyne intermediates [6]. Sterically demanding silyl groups favor attack at less hindered positions, overriding electronic preferences that would otherwise direct regioselectivity [6]. This steric control provides a valuable tool for synthetic chemists seeking to control the regiochemical outcomes of aryne trapping reactions [6].
Substituent effects on the stability of reactive intermediates have been quantified through computational studies [8]. Silyl groups with greater steric bulk stabilize transition states that involve increased separation between reactive centers, while electronically similar groups show minimal differences in their stabilizing effects [8]. These computational predictions align well with experimental observations of reaction rates and product distributions [8].